1-(1,3-dimethylindol-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-dimethylindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11(10)13(3)12(8)9(2)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVJHDBDTPGOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344746 | |
| Record name | Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16244-26-1 | |
| Record name | Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1,3 Dimethylindol 2 Yl Ethanone and Analogue Development
Direct Synthetic Routes to 1-(1,3-dimethylindol-2-yl)ethanone
The direct introduction of an acetyl group onto the 1,3-dimethylindole (B1617634) nucleus is a theoretically straightforward approach. However, the inherent reactivity of the indole (B1671886) ring often leads to challenges in controlling the position of substitution.
Specific Reaction Protocols and Optimization Studies
Direct acylation of indoles is most commonly achieved through the Friedel-Crafts reaction. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.comsigmaaldrich.com This electrophilic aromatic substitution typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comnumberanalytics.comsigmaaldrich.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich indole ring. sigmaaldrich.com
For 1,3-dimethylindole, the primary sites for electrophilic attack are the C2 and C6 positions. While the C3 position is generally the most nucleophilic in unsubstituted indoles, the presence of a methyl group at this position in the target scaffold blocks this site, redirecting electrophiles to other positions. Historical studies on the Friedel-Crafts acylation of 1-acyl-2,3-dimethylindoles have shown that acylation tends to occur at the C6 position of the benzene (B151609) ring portion of the indole. rsc.orgrsc.org This suggests that direct acylation at the C2 position of 1,3-dimethylindole may be a minor product or require specific conditions to be favored.
An alternative approach to achieve C2-acylation is through the lithiation of the indole ring followed by reaction with an acetylating agent. Treatment of 1,3-dimethylindole with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), can lead to deprotonation at the C2 position, forming a 2-lithioindole species. This organometallic intermediate can then react with an electrophile like acetyl chloride to introduce the ethanone (B97240) moiety at the desired position. This method offers a high degree of regioselectivity for C2 functionalization.
Considerations of Reaction Yields and Regioselectivity
The regioselectivity of electrophilic substitution on the indole nucleus is a critical factor. researchgate.net In the case of 1,3-dimethylindole, the electron-donating nature of the methyl groups and the nitrogen atom activates the ring towards electrophilic attack. However, the directing effects of these groups can lead to a mixture of products. As mentioned, Friedel-Crafts acylation often favors substitution on the benzene ring, particularly at the C6 position. rsc.orgrsc.org Therefore, achieving high regioselectivity for C2-acylation via this method is challenging and would likely require extensive optimization of reaction conditions, such as the choice of Lewis acid, solvent, and temperature.
The lithiation-acetylation route generally provides a more reliable method for achieving C2-functionalization with higher regioselectivity and yields. The position of lithiation is well-defined, leading to the specific formation of the 2-substituted product.
Indole Ring Construction Methodologies Applicable to Dimethylindoles
When direct functionalization proves inefficient, the construction of the indole ring with the desired substitution pattern is a powerful alternative. Several classic indole syntheses can be adapted for this purpose.
Fischer Indole Synthesis for 2,3-Dimethylindole (B146702) Scaffolds
The Fischer indole synthesis is one of the most well-known and versatile methods for preparing indoles. chemicalbook.comchemistrylearner.comtestbook.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. chemistrylearner.combyjus.com For the synthesis of a 2,3-dimethylindole scaffold, N-methyl-N-phenylhydrazine would be reacted with butan-2-one in the presence of an acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or various Brønsted acids. wikipedia.orgbyjus.com The use of an unsymmetrical ketone like butan-2-one can potentially lead to two regioisomeric indole products, and the reaction conditions can influence the outcome. byjus.com
| Arylhydrazine | Ketone/Aldehyde | Catalyst | Product | Reference |
|---|---|---|---|---|
| Phenylhydrazine (B124118) | Butan-2-one | Polyphosphoric Acid | 2,3-Dimethylindole | byjus.com |
| Phenylhydrazine | Acetone | Zinc Chloride | 2-Methylindole | chemicalbook.com |
| p-Tolylhydrazine | Acetone | Sulfuric Acid | 2,5-Dimethylindole | chemicalbook.com |
Bischler and Hemetsberger Indole Syntheses in Acetylated Indole Derivatives
The Bischler indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. chemicalbook.comresearchgate.netpsu.eduwikipedia.orgyoutube.com This method typically yields 2-aryl or 2-alkylindoles. For the synthesis of a precursor to this compound, one could envision the reaction of N-methylaniline with a suitable α-haloketone. However, the Bischler synthesis is known for sometimes producing mixtures of products due to rearrangements and can require harsh reaction conditions. wikipedia.org
The Hemetsberger indole synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsemanticscholar.org These esters can be valuable intermediates. For instance, a suitably substituted azidopropenoate could be cyclized to form a 1,3-dimethylindole-2-carboxylate. This ester could then potentially be converted into the desired 2-ethanone derivative through further synthetic steps. The Hemetsberger synthesis generally provides good yields, though the starting azido-esters can be unstable. wikipedia.org
| Synthesis Name | Starting Materials | Key Intermediate/Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Bischler Indole Synthesis | Arylamine and α-haloketone | 2-Substituted indole | Acid catalysis, heat | researchgate.netwikipedia.org |
| Hemetsberger Indole Synthesis | Aryl aldehyde and azidoacetate | Indole-2-carboxylic ester | Thermal decomposition | wikipedia.orgsemanticscholar.org |
Functionalization of Pre-formed Indole Nuclei to Incorporate the Ethanone Moiety
Once the 1,3-dimethylindole nucleus is obtained, the final step is the introduction of the ethanone group at the C2 position. As discussed in section 2.1.1, direct Friedel-Crafts acylation is likely to be problematic due to poor regioselectivity.
A more controlled approach involves a multi-step sequence. For example, if the Hemetsberger synthesis is used to produce ethyl 1,3-dimethylindole-2-carboxylate, this ester can be converted to the target ketone. One possible route is the reaction of the ester with a Grignard reagent, such as methylmagnesium bromide. However, this can sometimes lead to over-addition and formation of a tertiary alcohol. A more reliable method is the conversion of the carboxylic acid (obtained by hydrolysis of the ester) to a Weinreb amide, which can then be treated with an organometallic reagent to cleanly afford the ketone.
Alternatively, the C2-lithiation of 1,3-dimethylindole, as mentioned earlier, provides a direct and regioselective route to the desired product upon quenching with an appropriate acetylating agent. This method avoids the potential for rearrangements or competing substitution reactions often encountered in electrophilic aromatic substitutions.
Regioselective Acylation Strategies at the Indole C2-Position
Direct electrophilic acylation of the indole nucleus typically occurs at the C3 position due to its higher electron density. Therefore, achieving regioselective acylation at the C2 position often requires alternative strategies that build the indole ring system with the acyl group already in place. The Fischer indole synthesis is a cornerstone method for this purpose. ub.educlockss.orgdu.ac.in
The Fischer indole synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a suitable aldehyde or ketone. clockss.orgwikipedia.org To generate a 2-acetyl-3-methylindole framework, a 1,3-dicarbonyl compound such as acetylacetone (B45752) (2,4-pentanedione) can be reacted with a corresponding N-substituted or unsubstituted phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a clockss.orgclockss.org-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. ub.edu The choice of acid catalyst is crucial and can range from Brønsted acids to Lewis acids.
| Catalyst Type | Examples | Reference |
| Brønsted Acids | Polyphosphoric acid (PPA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | ub.educlockss.org |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | ub.educlockss.org |
The reaction can often be performed as a one-pot synthesis where the arylhydrazine and the ketone are heated together in the presence of the acid catalyst without isolating the intermediate hydrazone. du.ac.in The regioselectivity, which determines the final substitution pattern on the indole, is influenced by the structure of the starting ketone. du.ac.in For instance, the reaction of phenylhydrazine with 3-(2-phenylhydrazono)butan-2-one in polyphosphoric acid has been shown to produce 2-acetyl-3-methylindole. nih.gov
N-Alkylation Techniques for Introducing the N1-Methyl Group
Once the 1-(3-methyl-1H-indol-2-yl)ethanone scaffold is obtained, the final step to achieve the target compound is the introduction of a methyl group at the N1 position. N-alkylation of the indole ring is a well-established transformation. A common method involves the deprotonation of the indole N-H with a suitable base to form an indolide anion, which then acts as a nucleophile to attack an alkylating agent.
For N-methylation, common alkylating agents include dimethyl sulfate (B86663) and dimethyl carbonate. The use of dimethyl carbonate is often preferred as a more environmentally benign option. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.
| Base | Alkylating Agent | Solvent | Additional Notes | Reference |
| Potassium Hydroxide (B78521) (KOH) | Dimethyl Carbonate | N,N-Dimethylformamide (DMF) | Phase-transfer catalyst (e.g., Tetrabutylammonium (B224687) bromide) can be used. | libretexts.org |
| Potassium Carbonate (K₂CO₃) | Dimethyl Carbonate | N,N-Dimethylformamide (DMF) | Reaction proceeds at reflux temperature. | libretexts.org |
| Potassium Hydroxide (KOH) | Dimethyl Sulfate | Aqueous solution | May lead to poor reactivity for some substrates due to solubility issues. | blogspot.com |
One specific protocol involves treating the indole with dimethyl carbonate in DMF with potassium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide, followed by heating to achieve high yields of the N-methylated product. libretexts.org
Oxidation Reactions for Carbonyl Group Formation
The synthesis of a 2-acetylindole (B14031) via the oxidation of a 2-ethylindole side chain represents a direct functional group interconversion. This approach relies on the selective oxidation of the benzylic C-H bonds of the ethyl group. Reagents known for benzylic oxidation, such as selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are potential candidates for this transformation. du.ac.innih.gov However, the sensitive nature of the electron-rich indole nucleus presents a significant challenge, as many strong oxidizing agents can lead to undesired reactions on the heterocyclic ring itself, such as the formation of 2-oxindoles or dimerization products. researchgate.net
For example, the oxidation of N-acyltryptamines with DDQ has been shown to selectively oxidize the C3-side chain at the benzylic position to a β-keto product in aqueous conditions. clockss.org While analogous, the application of this method to the C2-alkyl side chain of an indole is not extensively documented and would require careful optimization to prevent competing oxidation of the indole ring. Similarly, while chromium-based reagents like CrO₃ are powerful oxidants for benzylic positions on simple aromatic rings, their use with indoles is often complicated by the potential for degradation of the indole core. organic-chemistry.org Detailed research findings for the specific conversion of 2-ethyl-1,3-dimethylindole to this compound via side-chain oxidation are not prominently available, indicating this route may be less synthetically viable than de novo ring construction methods.
Multicomponent Reaction Approaches for Indole-Ethanone Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, offer an efficient pathway to molecular diversity. In the context of indole synthesis, MCRs that directly assemble the indole-ethanone framework are of significant interest. The Larock indole synthesis, a palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne, is a powerful two-component method for producing 2,3-disubstituted indoles. wikipedia.orgnih.gov This reaction is highly regioselective, with the bulkier alkyne substituent generally ending up at the C2 position of the indole. ub.edu
While fundamentally a two-component reaction, the Larock annulation can be integrated into one-pot sequences that resemble multicomponent strategies. However, true MCRs that construct the this compound skeleton from three or more simple, distinct starting materials are not widely reported. Existing indole-based MCRs often utilize pre-functionalized indoles (such as 3-acetylindole (B1664109) or indole-3-carbaldehyde) as one of the components to build more complex adducts, rather than constructing the core itself. researchgate.net For example, copper-catalyzed three-component reactions of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides have been developed to construct complex polycyclic tetrahydrocarbazoles, demonstrating the utility of MCRs in building upon the indole framework. nih.gov The direct assembly of the specific target compound via a convergent MCR remains a specialized challenge in synthetic chemistry.
Chemical Reactivity and Mechanistic Investigations of 1 1,3 Dimethylindol 2 Yl Ethanone
Reactivity at the Indole (B1671886) Nucleus
The indole core of 1-(1,3-dimethylindol-2-yl)ethanone is a key site of chemical reactivity. The presence of the electron-donating methyl groups and the acetyl substituent influences the regioselectivity of reactions at the C2 and C3 positions, as well as functionalization at the indole nitrogen.
Electrophilic Substitution Reactions on the C2 and C3 Positions
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is highly dependent on the substituents already present on the ring. While electrophilic substitution on unsubstituted indole preferentially occurs at the C3 position, the presence of substituents at the N1 and C3 positions in this compound directs electrophiles to the C2 position. rsc.orgic.ac.ukrsc.org
For instance, 1,3-dimethylindole (B1617634) undergoes reactions with arylsulphonyl azides to form 1,3-dimethyl-2-arylsulphonylaminoindoles. rsc.org This highlights the reactivity of the C2 position in 1,3-disubstituted indoles. The preference for C3 substitution in many indole reactions is often explained by the stability of the resulting intermediate, known as the Wheland intermediate. ic.ac.uk However, in the case of 3-substituted indoles, steric hindrance and electronic effects can favor attack at the C2 position. rsc.org
The formation of diindolylmethanes (DIMs) through the reaction of indoles with aldehydes or ketones is a classic example of electrophilic substitution. nih.gov While this typically involves substitution at the C3 position, the principles can be extended to understand the reactivity of substituted indoles. nih.gov
N-Functionalization Reactions of the Indole Nitrogen
The nitrogen atom of the indole ring can also undergo functionalization. In the case of this compound, the nitrogen is already substituted with a methyl group. However, understanding the reactivity of the indole nitrogen is crucial in the broader context of indole chemistry. N-acylation of indoles, for example, can be achieved using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net This modification can influence the subsequent reactivity of the indole ring.
Reactivity of the Ethanone (B97240) Side Chain (Acetyl Group)
The acetyl group at the C2 position of this compound provides a site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox reactions.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of alcohols after reduction or can be the basis for condensation reactions. For example, the condensation of 1,3-dimethylindole with hexane-2,5-dione and heptane-2,6-dione has been reported, demonstrating the reactivity of the indole nucleus in condensation reactions. rsc.org Similarly, 3-acetylindoles can undergo various condensation reactions. researchgate.net The synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives involves the reaction of the ethanone with hydroxylamine (B1172632) hydrochloride, a classic condensation reaction. mdpi.com
Oxidation and Reduction Pathways
The indole nucleus and its substituents can undergo both oxidation and reduction. The oxidation of indoles can lead to a variety of products, including 2-oxindoles and 2-keto acetanilides, depending on the reaction conditions. nih.govresearchgate.netrsc.org The C2–C3 double bond of indoles is susceptible to oxidative cleavage. nih.gov The presence of an acetyl group can influence the outcome of these oxidation reactions. The reactivity of various indole derivatives towards oxygenated radicals has been studied, indicating that factors like oxidation potential and the presence of an N-H bond are important. nih.gov
Reduction of the acetyl group can lead to the corresponding alcohol. For instance, the reduction of 3-acetylindoles has been documented. researchgate.net
Cycloaddition Reactions Involving the Indole-Ethanone Core
The indole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile. These reactions are valuable for the construction of complex heterocyclic systems. nih.govnih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though it typically requires an electron-rich diene and an electron-poor dienophile. libretexts.org
Dearomative indole [5+2] cycloaddition reactions have been developed for the synthesis of highly functionalized cyclohepta[b]indoles. nih.gov Furthermore, [2+2] cycloaddition reactions, which can be thermally or photochemically induced, offer a route to four-membered rings. slideshare.netlibretexts.org The specific reactivity of this compound in such reactions would depend on the reaction partners and conditions, but the indole core provides the necessary π-system for these transformations.
Chemiluminescence Pathways of Indole and its Derivatives
Chemiluminescence is the emission of light from a chemical reaction. wikipedia.org Many indole derivatives exhibit this property, a phenomenon that has been studied in detail. The chemiluminescent behavior of indoles is highly dependent on their structure and the reaction conditions. oup.comresearchgate.net
The autoxidation of indoles in basic solutions, particularly in solvents like dimethyl sulfoxide (B87167) (DMSO), is a common pathway leading to light emission. nih.gov For 2,3-dimethylindole (B146702), a close structural analog of the core of this compound, the mechanism has been investigated thoroughly. oup.comoup.com The process begins with the autoxidation of the indole to form a 3-hydroperoxyindolenine intermediate. oup.com In the presence of a strong base like potassium hydroxide (B78521) (KOH) or potassium t-butoxide, this intermediate decomposes. oup.comoup.com The decomposition is proposed to proceed through a dioxetane-like intermediate, which upon cleavage, yields an electronically excited anion of an o-acylamido-ketone. nih.govoup.com This excited species then relaxes to its ground state by emitting a photon of light. oup.comoup.com
For 2,3-dimethylindole, the emitting species has been identified as the excited state of the o-acetamidoacetophenone anion. oup.comoup.com The chemiluminescence spectrum of 2,3-dimethylindole in a DMSO-KOH system shows a maximum emission at approximately 520 nm, which corresponds to the fluorescence spectrum of o-acetamidoacetophenone. oup.com
The efficiency of this light-emitting process, known as the chemiluminescence quantum yield, varies for different indole derivatives. Factors such as the substituents on the indole ring and the presence of catalysts or surfactants can significantly influence the intensity and duration of the light emission. rsc.orgrsc.org
Table 2: Chemiluminescence Properties of Selected Indole Derivatives
| Compound | System/Conditions | Emission Maximum (λmax) | Emitting Species | Reference(s) |
| 2,3-Dimethylindole | DMSO-KOH-O2 | ~520 nm | o-acetamidoacetophenone anion | oup.comoup.com |
| Skatole (3-Methylindole) | DMSO-KOH-Air | 520 nm | o-formamidoacetophenone anion | nih.gov |
| Tryptophan | H2O2, Fe3+, alkaline solution | - | - | rsc.orgrsc.org |
| Indole-3-acetic acid | H2O2, Fe3+, alkaline solution | - | - | rsc.org |
Mechanistic Studies of Enzymatic Transformations Involving Indole Compounds (General Indole Context)
Enzymes play a crucial role in the biosynthesis and metabolism of a vast array of indole-containing natural products. The mechanistic studies of these enzymatic transformations provide a general context for understanding the potential biological interactions of indole compounds.
Indole Prenyltransferases: A significant class of enzymes that act on indole substrates are the indole prenyltransferases. nih.govresearchgate.net These enzymes catalyze the attachment of a prenyl group (a five-carbon isoprenoid unit) from dimethylallyl diphosphate (B83284) (DMAPP) to the indole ring. nih.govresearchgate.net This prenylation can occur at various positions on the indole nucleus, leading to a diverse range of prenylated indole alkaloids with potent biological activities. nih.govnih.gov The mechanism is generally considered an electrophilic aromatic substitution, where the electron-rich indole ring attacks the carbocation generated from DMAPP. nih.gov However, mechanistic studies suggest more complex pathways can be involved. For some enzymes, it is proposed that the initial attack occurs at the highly nucleophilic C-3 position, followed by rearrangements (like a Cope rearrangement) to yield products prenylated at other positions, such as C-2, C-4, or C-7. nih.govresearchgate.net
Microbial Degradation of Indole: Microorganisms have evolved various pathways to degrade indole, which can be toxic at high concentrations. nih.govresearchgate.netresearchgate.net These degradation pathways are important for bioremediation and understanding the environmental fate of indole compounds. nih.gov Aerobic degradation pathways often initiate with the hydroxylation of the indole ring. For example, degradation can proceed through the formation of oxindole (B195798) (2-hydroxyindole) and then isatin (B1672199) (indole-2,3-dione) before the cleavage of the pyrrole (B145914) ring. nih.gov Some bacteria, like Cupriavidus sp., can degrade indole through cleavage of either the N-heterocyclic ring or the carbocyclic (benzene) ring. nih.govresearchgate.net Anaerobic degradation pathways are also known and involve different microbial consortia. nih.gov The initial steps in these enzymatic pathways often involve monooxygenases or dioxygenases that hydroxylate the indole ring, making it susceptible to further breakdown. nih.gov
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic structure and properties of molecules with high accuracy. nanobioletters.com It serves as the foundation for optimizing molecular geometry, analyzing vibrational modes, and mapping electronic properties.
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of a molecule, its lowest energy state. researchgate.net For a molecule like 1-(1,3-dimethylindol-2-yl)ethanone, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Geometric Parameters from DFT Calculations for Indole-like Scaffolds
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.23 Å | The length of the double bond in the acetyl group. |
| Indole (B1671886) C-N Bond Length | ~1.38 Å | The length of the carbon-nitrogen bond within the pyrrole (B145914) part of the indole ring. |
| Indole C-C (Aromatic) | ~1.37 - 1.41 Å | The range of carbon-carbon bond lengths in the benzene (B151609) part of the indole ring. |
| C-C-O Bond Angle | ~120° | The angle around the carbonyl carbon of the acetyl group. |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov This calculation determines the normal modes of vibration, each associated with a specific frequency. uni-rostock.denist.gov
Theoretical vibrational frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-N stretching within the indole ring, C-H stretching of the methyl groups and aromatic rings, and various bending modes. nih.gov Comparing these calculated frequencies with experimental FT-IR spectra is a powerful method for structural confirmation. nanobioletters.com
Table 2: Correlation of Calculated and Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental FT-IR Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1750 - 1810 | ~1700 - 1750 |
| Aromatic C=C Stretch | ~1600 - 1450 | ~1600 - 1450 |
| C-N Stretch | ~1350 - 1250 | ~1350 - 1250 |
| Aromatic C-H Stretch | ~3100 - 3000 | ~3100 - 3000 |
DFT calculations are also employed to predict key electronic properties. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity. Regions of positive potential (blue) would likely be found around the hydrogen atoms. The electron-rich indole ring would also influence the potential map. This information is critical for predicting sites of intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. masterorganicchemistry.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For an indole derivative, the HOMO is typically distributed over the electron-rich indole ring system, making it a good electron donor. The LUMO is often located on electron-withdrawing groups. In this compound, the LUMO would likely be centered around the acetyl group. FMO analysis helps predict how the molecule will behave in reactions such as cycloadditions or electrophilic substitutions. masterorganicchemistry.comresearchgate.net
Table 3: Frontier Molecular Orbital (FMO) Properties (Illustrative)
| Property | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing how the molecule flexes, rotates, and interacts with its environment (like a solvent or a biological receptor). mdpi.com These simulations are essential for understanding the stability of different conformations and the pathways of conformational change, providing a more realistic picture of the molecule's behavior in a dynamic system. nih.gov For indole scaffolds, MD simulations have been used to confirm the stability of ligand-protein complexes over time. mdpi.com
Molecular Docking Studies of Indole-Ethanone Scaffolds with Biological Targets (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov
For indole-ethanone scaffolds, docking studies would focus on placing the molecule into the active site of a biological target. The simulation's scoring function then evaluates the quality of the fit. The analysis of the docked pose reveals key mechanistic details, such as which amino acid residues the molecule interacts with. Indole scaffolds are known to participate in various interactions, including:
Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic indole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.net
Hydrophobic Interactions: The methyl groups and the hydrocarbon portions of the indole ring can form favorable hydrophobic contacts.
These studies provide a rational basis for the biological activity of indole derivatives and guide the design of new, more potent compounds. mdpi.comnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their neighbors. For indole derivatives, this analysis provides valuable information about the nature and extent of hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the crystal packing.
The key intermolecular contacts and their percentage contributions to the Hirshfeld surface are instrumental in understanding the packing modes of molecules in a crystal. A representative table illustrates the type of data a Hirshfeld surface analysis would yield for this compound.
Table 1: Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 28.5 |
| O···H/H···O | 15.8 |
| N···H/H···N | 5.5 |
| C···C | 3.0 |
| Other | 2.0 |
The dominant H···H interactions are typical for organic molecules, reflecting the abundance of hydrogen atoms on the molecular surface. The C···H/H···C contacts are indicative of van der Waals forces and are significant in stabilizing the crystal structure. The O···H/H···O and N···H/H···N interactions suggest the presence of hydrogen bonds, which are crucial directional forces in determining the molecular arrangement. The analysis of these interactions provides a "fingerprint" of the crystal packing, allowing for comparisons with other related structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole-Ethanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com This method is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. researchgate.netnih.gov For indole-ethanone derivatives, QSAR studies can elucidate the key structural features that influence their biological effects, such as antiproliferative or anti-inflammatory activities. neliti.comresearchgate.net
QSAR models are developed by correlating molecular descriptors with the observed biological activity. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov Various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to build the QSAR models. neliti.combrieflands.com
A typical QSAR study on indole derivatives might involve the calculation of a wide range of descriptors. neliti.comnih.gov A selection of these descriptors and their potential correlation with biological activity is presented in the table below.
Table 2: Representative Molecular Descriptors Used in QSAR Modeling of Indole Derivatives
| Descriptor | Symbol | Type | Potential Correlation with Activity |
|---|---|---|---|
| Molecular Weight | MW | Constitutional | Can influence bioavailability and transport. |
| Log P (Octanol-Water Partition Coefficient) | LogP | Hydrophobic | Relates to the compound's ability to cross cell membranes. |
| Molar Refractivity | MR | Steric | Reflects the volume and polarizability of the molecule. |
| Dipole Moment | µ | Electronic | Indicates the overall polarity of the molecule. |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electronic | Relates to the molecule's ability to donate electrons. researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electronic | Relates to the molecule's ability to accept electrons. |
| Total Energy | ETotal | Electronic | Represents the overall stability of the molecule. |
In a QSAR study, a dataset of indole-ethanone derivatives with known biological activities would be used. The values of the molecular descriptors for each compound would be calculated, and a statistical model would be generated to predict the activity. For instance, a hypothetical MLR equation might look like:
pIC50 = c0 + c1(LogP) + c2(MR) + c3(EHOMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, and c3 are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of new, unsynthesized indole-ethanone derivatives, thereby guiding the design of more potent compounds.
Structure Activity Relationship Sar Studies of Indole Ethanone Scaffolds
Impact of N1-Methylation on Indole-Ethanone Reactivity and Interactions
The substitution at the N1 position of the indole (B1671886) nucleus, particularly methylation, has a profound impact on the molecule's reactivity and its mechanism of interaction, especially in the context of antioxidant activity. The primary antioxidant mechanism for many indole compounds is the Hydrogen Atom Transfer (HAT) process. nih.gov This mechanism relies on the presence of a hydrogen atom on the N1 nitrogen of the pyrrole (B145914) ring, which can be donated to neutralize free radicals, thereby forming a stabilized indolyl radical. nih.gov
When the N1 position is substituted, for instance with a methyl group as in 1-(1,3-dimethylindol-2-yl)ethanone, this primary HAT mechanism is blocked. nih.gov The absence of the N-H proton prevents the formation of the indolyl radical, which can lead to a significant reduction in cytoprotective or antioxidant properties that depend on this pathway. nih.gov Studies on various indole derivatives have shown that compounds lacking N1 substitution generally exhibit stronger cytoprotective effects against oxidative damage. nih.gov
However, the modification of the N1 position is a common strategy to explore other biological activities. N-substituted indole derivatives have been investigated for a range of therapeutic effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. nih.gov For example, substituting the methyl group on the nitrogen atom of a C2,C3-disubstituted indole with a benzyl (B1604629) or ethyl group has been shown to influence the outcomes of C-H oxygenation and amination reactions. nih.gov This demonstrates that while N1-methylation may diminish certain properties like radical scavenging, it is a critical modification for modulating other forms of biological activity and chemical reactivity.
Influence of C3-Methyl and C2-Acetyl Substituents on Indole Core Properties
The presence of substituents at the C2 and C3 positions of the indole core is a defining feature of many bioactive molecules. researchgate.net The combination of a C3-methyl group and a C2-acetyl group, as seen in this compound, significantly influences the electronic and steric properties of the scaffold.
The C3 position is the most nucleophilic site on the indole ring, making it a common point for functionalization. chemrxiv.org Introducing a methyl group at C3 can stabilize the molecule and any radical intermediates that might form. nih.gov In the context of C2,C3-dialkyl-substituted indoles, the substitution pattern directs the regioselectivity of further reactions. For instance, in copper-catalyzed reactions with nitroso reagents, functionalization occurs exclusively at the C2 position, highlighting the directing influence of the C3-methyl group. nih.gov
The C2-acetyl group is an electron-withdrawing group. Its presence can activate the indole ring for certain types of reactions. For example, the presence of an electron-withdrawing formyl group at the C3 position has been shown to activate the indole ring for nucleophilic substitution reactions. youtube.com Similarly, a C2-acetyl group influences the electron distribution within the ring system, affecting its reactivity and interaction with biological targets. C2,C3-disubstituted indoles are frequently encountered in medicinal chemistry and are considered highly bioactive scaffolds. researchgate.net
Correlation of Structural Modifications with Receptor Binding and Enzyme Inhibition Profiles (Mechanistic Focus)
Structural modifications to the indole-ethanone scaffold are directly correlated with its ability to bind to biological targets and inhibit enzyme activity. The specific nature and position of substituents determine the type and strength of interactions, such as hydrogen bonding and van der Waals forces, within the binding pocket of a protein.
Studies on indole derivatives have provided insights into these correlations. For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide was investigated as a cyclooxygenase (COX)-II inhibitor. nih.gov Its binding to serum albumin, a model protein, was found to occur primarily through hydrogen bonding and van der Waals forces. nih.gov The binding affinity and conformational changes in the protein were directly influenced by the indole structure. nih.gov
In the context of Alzheimer's disease, indole-based structures are designed to inhibit cholinesterase enzymes (AChE and BChE). The effectiveness of these inhibitors is highly dependent on their structural features. For instance, in a series of 1,3-thiazole derivatives, which can be considered bioisosteres or related structures, specific substitutions were found to be critical for potent inhibition. academie-sciences.frresearchgate.net Molecular docking studies revealed that these compounds form stabilizing interactions within the active sites of AChE and BChE. academie-sciences.frresearchgate.net Similarly, meridianin derivatives, which are based on an indole core, have been developed as inhibitors of JAK/STAT3 signaling, a pathway often dysregulated in cancer. The specific substitution patterns on the indole ring were crucial for achieving potent inhibition of the signaling pathway and inducing apoptosis in cancer cells. mdpi.com
The table below illustrates how modifications to an indole scaffold can impact its enzyme inhibitory activity, using hypothetical and representative data based on published findings for related compounds.
| Compound/Modification | Target Enzyme | IC50 (µM) | Key Interactions |
| Indole-ethanone Base | AChE | >100 | Weak hydrophobic interactions |
| + 5-Methoxy group | AChE | 50 | Increased hydrogen bonding potential |
| + N-benzylpiperidine | AChE | 10 | Enhanced hydrophobic and cation-π interactions |
| Indole-ethanone Base | COX-2 | 75 | Basic scaffold fit |
| + 5-Halogen (e.g., F, Cl) | COX-2 | 20 | Halogen bonding, increased lipophilicity |
This table is for illustrative purposes and represents typical trends observed in SAR studies.
Systematic Substitution Effects on the Indole Ring (e.g., Methoxy (B1213986), Halogen, Alkyl Groups)
Systematic substitution on the benzene (B151609) portion (positions C4 through C7) of the indole ring allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its reactivity and biological activity.
Electron-donating groups , such as methoxy (-OCH3) and alkyl groups, generally increase the electron density of the indole ring. This can accelerate reactions where the indole acts as a nucleophile. nih.gov For example, in certain oxidation reactions, electron-donating substituents on the indole ring lead to faster reaction rates and higher product yields. nih.gov In the context of biological activity, a methoxy group at the C5 position is a common feature in many bioactive indole derivatives, where it can act as a hydrogen bond acceptor and influence binding affinity. nih.gov
Electron-withdrawing groups , such as halogens (F, Cl, Br) or nitro groups (-NO2), decrease the electron density of the indole ring. This can have varied effects depending on the reaction type. For instance, in copper-catalyzed reactions of C2,C3-disubstituted indoles, electron-poor substrates (e.g., those with halogen substituents) highly favor C-H amination over oxygenation. nih.gov Halogen substituents are often introduced to improve metabolic stability, enhance membrane permeability, or introduce specific interactions like halogen bonding with a biological target. Studies on the C3-alkylation of indoles have shown that various halogenated indoles are well-tolerated in the reaction. chemrxiv.orgrsc.org
The position of the substituent is also critical. For instance, in the Fischer indole synthesis, a para-substituent on the starting arylhydrazine will end up at the C5 position of the indole, while a meta-substituent can lead to a mixture of C4 and C6 substituted products. youtube.com
The following table summarizes the general effects of different substituent types on the properties of the indole ring.
| Substituent Type | Example | General Effect on Indole Ring | Impact on Reactivity/Activity |
| Electron-Donating | -OCH3, -CH3 | Increases electron density | Enhances nucleophilicity, can increase reaction rates nih.gov |
| Electron-Withdrawing | -Cl, -Br, -NO2 | Decreases electron density | Can favor specific reaction pathways (e.g., amination) nih.gov |
| Halogens | -F, -Cl | Increases lipophilicity, can form halogen bonds | Modulates binding affinity and metabolic stability chemrxiv.orgrsc.org |
Conformational Analysis and its Role in Determining Scaffold Properties
The three-dimensional conformation of a molecule is a critical determinant of its properties and biological activity. For indole-ethanone scaffolds, a key conformational feature is the orientation of the C2-acetyl group relative to the plane of the indole ring. The rotation around the single bond connecting the carbonyl carbon to the C2 position of the indole can lead to different stable conformations (conformers).
The relative stability of these conformers is influenced by steric and electronic interactions between the acetyl group and the substituents on the indole ring, particularly the N1-methyl and C3-methyl groups. rsc.org In systems with significant steric hindrance, the molecule will adopt a conformation that minimizes these unfavorable interactions. rsc.org
Applications in Chemical Synthesis and Materials Science
1-(1,3-dimethylindol-2-yl)ethanone as a Key Building Block in Complex Organic Synthesis
While specific literature detailing the use of this compound as a direct precursor in complex multi-step synthesis is not extensively documented, the reactivity of the closely related 2-acetylindole (B14031) scaffold highlights its potential as a valuable synthetic intermediate. scbt.comchemicalbook.com The acetyl group at the C2 position is a key functional handle that can participate in a variety of chemical transformations.
The ketone functionality allows for reactions such as:
Condensations: Reaction with amines or hydrazines can form imines and hydrazones, which can be further cyclized to create new heterocyclic rings.
Alpha-functionalization: The α-carbon of the acetyl group can be halogenated or otherwise functionalized, providing a site for subsequent nucleophilic substitution or cross-coupling reactions.
Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions, or serve as a chiral center if the reduction is asymmetric.
Oxidation: Reactions like the Baeyer-Villiger oxidation could convert the ketone into an ester, further expanding the synthetic possibilities.
For instance, the related compound 2-acetylindole is known to be a precursor in the synthesis of matrix metalloprotease inhibitors. scbt.comchemicalbook.com Similarly, syntheses of indolyl phenyl diketones have been achieved through methods like the visible-light-promoted Ni-catalyzed intramolecular cyclization/oxidation of ynones, showcasing the versatility of ketone functionalities on the indole (B1671886) ring. acs.org The N-methyl and C3-methyl groups in this compound provide steric and electronic modifications that can influence reaction outcomes and impart specific properties to the final products, such as increased solubility or altered biological activity.
Development of Fluorescent Probes and Chemosensors Based on Indole-Ethanone Frameworks
Indole derivatives are renowned for their intrinsic fluorescent properties, making them excellent candidates for the development of fluorescent probes and chemosensors. mdpi.commdpi.comnih.gov The indole-ethanone framework can be readily modified to create sensors for various analytes, including metal ions and biological molecules. mdpi.comkoreascience.kr
The general strategy involves coupling the indole-ethanone scaffold, which acts as the fluorophore, to a specific recognition unit (receptor) for the target analyte. The binding of the analyte to the receptor induces a change in the photophysical properties of the fluorophore, such as an increase ('turn-on') or decrease ('turn-off') in fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing). This change is often mediated by processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
While direct synthesis of probes from this compound is not widely reported, research on analogous structures demonstrates the principle. For example, chemosensors based on indole compounds have been developed for the detection of various metal cations where the binding event between ketone and amine groups leads to a detectable optical response. koreascience.kr Other indole derivatives have been functionalized to create probes for imaging autophagosomes in live cells nih.gov and for targeting specific receptors like the peripheral-type benzodiazepine (B76468) receptor. nih.gov The acetyl group of this compound could be condensed with hydrazines or amines linked to a chelating agent to create novel chemosensors, with the N- and C3-methylation potentially enhancing photostability and modulating the electronic properties of the system.
Table 1: Examples of Indole-Based Fluorescent Probes and Their Characteristics
| Probe Base | Target Analyte | Sensing Mechanism | Reported Detection Limit | Reference |
| 2-(1H-indol-3-yl)acetohydrazide | Zn²⁺ | Chelation-Enhanced Fluorescence | 0.41 µM | mdpi.com |
| 3-Cyanoacetylindole-BODIPY | Hydrazine | Intramolecular Charge Transfer (ICT) | 4.3 µM | researchgate.net |
| Naphthalimide-Indole | Autophagosomes | Solvatochromism/Targeting | Not specified | nih.gov |
| 2-Phenylindol-3-ylglyoxylamide | Benzodiazepine Receptor | Fluorescence Labeling | Not specified | nih.gov |
Integration of Indole-Ethanone Scaffolds in the Design of Advanced Functional Materials
The unique electronic and photophysical properties of the indole ring make it an attractive component for advanced functional materials, including organic semiconductors, electroluminescent materials, and nonlinear optical (NLO) materials. The indole-ethanone scaffold can be incorporated into polymers or larger conjugated systems to tailor their properties for specific applications.
The acetyl group provides a convenient point for polymerization or for grafting the indole unit onto other material backbones. For example, biocatalytic polymerization of indole monomers has been shown to produce fluorescent conjugated oligomers, with coupling occurring at the 2 and 3 positions of the indole ring. mdpi.com The presence of the ketone in the indole-ethanone scaffold offers an alternative handle for creating new polymeric structures.
Furthermore, the electron-donating nature of the indole ring combined with the electron-withdrawing character of the acetyl group creates a donor-acceptor (D-A) type structure. This intrinsic electronic asymmetry is a key design principle for NLO materials and can also be beneficial for charge transport in organic electronic devices. While specific studies on materials derived from this compound are scarce, the broader field of indole-based materials suggests significant potential.
Utilization in the Preparation of Dyes and Pigments (Academic Synthesis Focus)
The extended π-system of the indole ring forms the basis of many natural and synthetic dyes, with indigo (B80030) being the most famous example. mdpi.comresearchgate.net In academic research, the indole-ethanone scaffold serves as a starting point for the synthesis of novel chromophores. The acetyl group is a versatile anchor for building larger conjugated systems through condensation reactions.
For example, Knoevenagel condensation of the acetyl group with active methylene (B1212753) compounds (like malononitrile (B47326) or cyanoacetates) can extend the π-system, leading to a significant red-shift in the absorption spectrum and creating intensely colored compounds. This approach is a common strategy for synthesizing D-π-A dyes, where the indole acts as the electron donor (D), the newly formed double bond is part of the π-bridge, and the active methylene derivative provides the electron acceptor (A). Such dyes are of interest for applications in dye-sensitized solar cells and as fluorescent labels. Additionally, the reaction of 2-(2-oxoindolin-3-yl)glyoxylates with acetic anhydride (B1165640) in the presence of pyridine (B92270) has been shown to produce purple pigments, highlighting the rich chromophoric chemistry of indole derivatives. rsc.org
Exploration as Mechanistic Tool Compounds for Biological Systems
Indole derivatives are ubiquitous in neurochemistry and pharmacology, with many drugs and research chemicals containing this scaffold. mdpi.comnih.gov The indole-ethanone framework is found in molecules with a range of biological activities, making compounds like this compound interesting candidates for exploration as mechanistic tools to probe biological systems.
For example, the parent compound 2-acetylindole is used in the synthesis of matrix metalloprotease inhibitors, which are important targets in cancer and inflammation research. chemicalbook.com Various 1-aryl-2-(pyrazol-1-yl)ethanone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, demonstrating that the ethanone (B97240) linker is compatible with potent biological activity. mdpi.com Furthermore, indole derivatives have been designed as agonists for specific serotonin (B10506) receptors, such as the 5-HT1D receptor, which is a target for anti-migraine drugs. nih.gov
While the specific biological profile of this compound is not extensively characterized in the public domain, its structural similarity to other bioactive indoles suggests it could serve as a tool compound or a starting point for the development of new pharmacological probes. Its activity could be tested in various assays to elucidate its potential targets and mechanisms of action, for instance, in kinase inhibition, receptor binding, or as an enzyme substrate or inhibitor.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Indole-Ethanone Synthesis
The synthesis of indole (B1671886) derivatives is traditionally reliant on methods that can be resource-intensive and generate significant waste. The principles of green chemistry, which aim to create more environmentally friendly processes, are a major focus for the future synthesis of compounds like 1-(1,3-dimethylindol-2-yl)ethanone. tandfonline.com The goal is to develop technologies that are more efficient and safer. tandfonline.com
Key research areas include:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For indole synthesis, it offers advantages like rapid reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. tandfonline.com For example, the Fischer indole synthesis has been adapted using microwave irradiation to produce indole derivatives in moderate to high yields within minutes. tandfonline.com
Flow Chemistry: This technique involves performing reactions in a continuous stream rather than in a batch. Flow chemistry provides superior control over reaction parameters, enhances safety, and can significantly increase productivity. epa.gov Its application to N-alkylation and hydrogenation for creating indoline (B122111) derivatives has demonstrated a dramatic reduction in reaction time and the use of hazardous materials. epa.gov
Eco-Friendly Solvents and Catalysts: Research is moving towards replacing hazardous solvents with greener alternatives like water or ethanol. mdpi.com Furthermore, the use of biocatalysts, such as enzymes like lipase, is being explored to promote reactions under mild conditions, eliminating the need for toxic reagents and metal catalysts. mdpi.com
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Indole Derivatives
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Traditional heating (e.g., oil bath) | Microwave Irradiation, Photolysis tandfonline.comencyclopedia.pub |
| Solvents | Often uses toxic or hazardous solvents | Ethanol, Water, Ionic Liquids mdpi.combeilstein-journals.org |
| Catalysts | Precious metal catalysts (e.g., Palladium), strong acids | Biocatalysts (e.g., Lipase), Organocatalysts, reusable metal triflates mdpi.combeilstein-journals.org |
| Reaction Time | Hours to days | Minutes to hours tandfonline.comepa.gov |
| Process Type | Batch processing | Continuous Flow Chemistry epa.gov |
Integration of Artificial Intelligence and Machine Learning in Computational Studies
Future computational studies on this compound will likely involve:
Reaction Prediction and Optimization: ML algorithms can be trained on vast databases of known chemical reactions to predict the outcomes of new ones. nih.gov For indole synthesis, models using algorithms like Random Forest and Neural Networks have successfully predicted energy barriers and selectivity for C-H activation reactions. francis-press.comfrancis-press.com This allows researchers to identify the most promising reaction conditions—such as catalysts, solvents, and reagents—before entering the lab. beilstein-journals.org
Discovery of Novel Pathways: AI is not limited to optimizing known reactions. Generative models can propose entirely new synthetic routes to target molecules. microsoft.com By analyzing the structure of this compound, AI could devise novel and more efficient retrosynthetic pathways that a human chemist might not consider. nih.gov
Accelerating Simulations: AI-driven surrogate models can predict the results of complex quantum chemical calculations at a fraction of the computational cost, enabling faster and more extensive theoretical investigations into the compound's properties and reactivity. patsnap.comepfl.ch
Table 2: Applications of Machine Learning Algorithms in Indole Chemistry
| Machine Learning Algorithm | Application in Synthetic Chemistry | Example for Indole Derivatives |
|---|---|---|
| Random Forest (RF) | Predicting reaction outcomes, Quantitative Structure-Activity Relationship (QSAR) modeling. patsnap.com | Identified as a highly suitable method for predicting the energy barrier and selectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com |
| Neural Networks (NN) | Forward reaction prediction, learning from large datasets to identify complex patterns. nih.gov | Used to predict reaction conditions (catalysts, solvents) and to model complex reaction pathways for organic synthesis. beilstein-journals.orgnih.gov |
| Support Vector Machines (SVM) | Classification tasks, property prediction. patsnap.com | Applied in QSAR studies to predict the biological activity of new derivative structures. |
| Generative Models | De novo molecular design, proposing novel synthetic routes. microsoft.com | Can be used to design new indole-ethanone structures with desired properties or to discover new, efficient synthesis pathways. |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science
The unique electronic and structural properties of the indole nucleus make it a valuable building block for advanced materials. researchgate.net Interdisciplinary research connecting the synthesis of specific molecules like this compound with materials science is a burgeoning field.
Potential future applications include:
Organic Electronics: Indole derivatives have shown potential for use in electroluminescent materials due to their optical and electronic properties. rsc.org The specific substitution pattern of this compound could be tuned to create novel organic light-emitting diode (OLED) materials or organic sensors.
Functional Polymers: Incorporating the indole-ethanone moiety into polymer chains could lead to new materials with tailored properties, such as enhanced thermal stability, specific conductivity, or unique photophysical behavior.
High-Entropy Alloys (HEAs) for Catalysis: While not a direct use of the compound itself, the synthesis of advanced catalysts is crucial. Research into HEAs is creating novel catalytic materials for important chemical transformations, such as alcohol oxidation reactions, which are relevant to fuel cell technology. acs.org The principles of advanced materials design can, in turn, inspire the development of new catalysts for the synthesis of complex organic molecules like indole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1,3-dimethylindol-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 1,3-dimethylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization studies suggest that low temperatures (0–5°C) and stoichiometric control of the acylating agent improve yields (reported ~60–75%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted indole derivatives .
| Key Parameters | Optimal Conditions |
|---|---|
| Temperature | 0–5°C |
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | Dichloromethane |
| Purification | Hexane:EtOAc (4:1) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ confirms the acetyl group .
- ¹H NMR : Key signals include a singlet for the acetyl methyl group (δ 2.6–2.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : The molecular ion peak at m/z 187.2377 (C₁₂H₁₃NO) aligns with the molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood due to potential respiratory irritation (H335) .
- Store in a cool, dry place away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound production?
- Methodological Answer : Microwave irradiation reduces reaction time (from 6 hours to ~30 minutes) by enhancing thermal homogeneity. A study using 300 W power and 80°C achieved 85% yield with reduced byproduct formation . Solvent-free conditions or ionic liquids further enhance green chemistry metrics .
Q. How can contradictions in IR spectral data for structurally similar indole derivatives be resolved?
- Methodological Answer : Discrepancies in carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) arise from electronic effects of substituents. Computational DFT studies (B3LYP/6-31G*) can model electron density shifts, while experimental validation via X-ray crystallography clarifies conformational influences .
Q. What computational strategies are effective for predicting the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
-
DFT Calculations : Fukui indices identify nucleophilic sites (e.g., C-4 position of the indole ring) .
-
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
Reactivity Parameter Value (C-4 Position) Fukui Index (f⁻) 0.12 HOMO Energy -5.8 eV
Q. How do structural modifications (e.g., methoxy or halogen substituents) affect the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Methoxy groups at C-5 enhance antimicrobial activity (MIC 8 µg/mL against S. aureus), while chloro substituents increase lipophilicity (logP 2.1 vs. 1.5 for parent compound) .
- Docking Simulations : Methoxy derivatives show stronger binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .
Data Contradictions and Validation
- Spectral Consistency : Discrepancies in mass spectra (e.g., fragment ion abundance) may arise from ionization efficiency. Cross-validate using high-resolution MS (HRMS) and isotopic labeling .
- Synthetic Yield Variability : Batch-to-batch differences (60% vs. 75%) can result from trace moisture degrading AlCl₃. Karl Fischer titration ensures anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
